molecular formula C12H12N4O2 B8404842 4H-1,3,4-Oxadiazin-5(6H)-one, 2-(2,8-dimethylimidazo(1,2-a)pyridin-3-yl)- CAS No. 107719-75-5

4H-1,3,4-Oxadiazin-5(6H)-one, 2-(2,8-dimethylimidazo(1,2-a)pyridin-3-yl)-

Cat. No. B8404842
M. Wt: 244.25 g/mol
InChI Key: ASADQZAGIHBIQK-UHFFFAOYSA-N
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Patent
US04713381

Procedure details

A mixture of 6 g of N'-chloroacetyl-2,8-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide and 10 g of potassium carbonate in 50 ml of dimethylformamide is stirred under heating at 70°-90° C. for 1.5 hours. After the reaction mixture is allowed to cool, insoluble substances are collected by filtration, washed with water and recrystallized from a mixted solvent of chloroform and methanol to give 2.0 g of 2-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-4,6-dihydro-1,3,4-oxadiazin-5-one as white crystals, melting at 310°-313° C. with decomposition.
Name
N'-chloroacetyl-2,8-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][NH:6][C:7]([C:9]1[N:13]2[CH:14]=[CH:15][CH:16]=[C:17]([CH3:18])[C:12]2=[N:11][C:10]=1[CH3:19])=[O:8])=[O:4].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:19][C:10]1[N:11]=[C:12]2[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]2[C:9]=1[C:7]1[O:8][CH2:2][C:3](=[O:4])[NH:5][N:6]=1 |f:1.2.3|

Inputs

Step One
Name
N'-chloroacetyl-2,8-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide
Quantity
6 g
Type
reactant
Smiles
ClCC(=O)NNC(=O)C1=C(N=C2N1C=CC=C2C)C
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating at 70°-90° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
insoluble substances are collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixted solvent of chloroform and methanol

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CC=C2C)C1C=1OCC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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